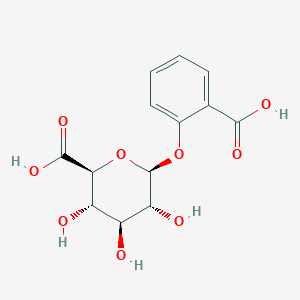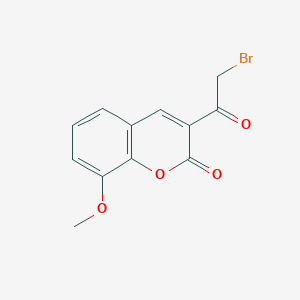![molecular formula C21H25NO6S B022717 2-[(3-Ethoxycarbonyl-propyl)-(toluene-4-sulfonyl)-amino]-benzoic acid methyl ester CAS No. 100627-39-2](/img/structure/B22717.png)
2-[(3-Ethoxycarbonyl-propyl)-(toluene-4-sulfonyl)-amino]-benzoic acid methyl ester
Vue d'ensemble
Description
Research into the synthesis and characterization of complex esters and their derivatives, including those with sulfonyl groups, is significant due to their potential applications in pharmaceuticals, materials science, and as intermediates in organic synthesis. Compounds similar to "2-[(3-Ethoxycarbonyl-propyl)-(toluene-4-sulfonyl)-amino]-benzoic acid methyl ester" have been synthesized and studied to understand their chemical behavior, structure, and potential applications.
Synthesis Analysis
Molecular Structure Analysis
Structural investigations, such as those performed by P. Venkatesan et al. (2016), involve X-ray crystallography, spectroscopy, and quantum chemical calculations to elucidate the molecular geometry, intramolecular interactions, and stabilization forces within similar compounds (Venkatesan et al., 2016).
Chemical Reactions and Properties
Reactions involving compounds with sulfonyl and ester groups can include substitutions, additions, and cyclizations, leading to a variety of products with potential bioactivity or material applications. The work by M. R. Bermejo et al. (2000) on coordination chemistry of sulfonamido compounds provides insights into the reactivity of such functional groups (Bermejo et al., 2000).
Applications De Recherche Scientifique
Synthesis and Crystal Structure Analysis : A study by Ming and South (2004) describes the synthesis and crystal structure of a related compound, highlighting the potential for molecular structure analysis and applications in crystallography (H. Ming & D. South, 2004).
Complex Formation and Characterization : Mahaffy and Hamilton (1987) synthesized tricarbonylchromium complexes of substituted benzoic acid esters, which is relevant for understanding the complexation behavior of similar compounds (C. Mahaffy & J. Hamilton, 1987).
Regioselective Synthesis Studies : Reddy and Nagaraj (2008) investigated the regioselective synthesis of certain benzoic acid esters, providing insights into the chemical reactivity and synthesis pathways of similar molecules (C. S. Reddy & A. Nagaraj, 2008).
Sulfoxide Thermolysis Research : Bänziger, Klein, and Rihs (2002) conducted a study on sulfoxide thermolysis in esters, which can be relevant for understanding the thermal behavior of similar compounds (Markus Bänziger, S. Klein, & G. Rihs, 2002).
Ureido Sugars Synthesis : Piekarska-Bartoszewicz and Tcmeriusz (1993) demonstrated the synthesis of ureido sugars using amino acid esters, which may be relevant for the synthesis of complex molecules using similar esters (B. Piekarska-Bartoszewicz & Andrzej Tcmeriusz, 1993).
Orientations Futures
Propriétés
IUPAC Name |
methyl 2-[(4-ethoxy-4-oxobutyl)-(4-methylphenyl)sulfonylamino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO6S/c1-4-28-20(23)10-7-15-22(19-9-6-5-8-18(19)21(24)27-3)29(25,26)17-13-11-16(2)12-14-17/h5-6,8-9,11-14H,4,7,10,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJSQCFDXCIVWRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCN(C1=CC=CC=C1C(=O)OC)S(=O)(=O)C2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50295843 | |
| Record name | Methyl 2-[(4-ethoxy-4-oxobutyl)(4-methylbenzene-1-sulfonyl)amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50295843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(N-(4-ethoxy-4-oxobutyl)-4-methylphenylsulfonamido)benzoate | |
CAS RN |
100627-39-2 | |
| Record name | Methyl 2-[(4-ethoxy-4-oxobutyl)(4-methylbenzene-1-sulfonyl)amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50295843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![6b,7a-Dihydro-7H-cycloprop[a]acenaphthylen-7-amine hydrochloride](/img/structure/B22680.png)